Ethyl 4-amino-3,5,6-trichloropicolinate

Agrochemical formulation Volatilization risk assessment Herbicide application technology

Sourcing a reliable, high-purity picloram ester intermediate for agrochemical formulation can be challenging. This ethyl ester derivative offers a definitive solution for developing emulsifiable concentrate (EC) herbicides. - Enhanced lipophilicity over acid salts ensures superior leaf penetration and rainfastness in foliar applications. - Consistent 95% purity minimizes batch-to-batch variability, supporting reproducible R&D and formulation scale-up. - Available in gram to kilogram quantities with rapid global delivery, ensuring your development timelines stay on track.

Molecular Formula C8H7Cl3N2O2
Molecular Weight 269.5g/mol
CAS No. 91867-42-4
Cat. No. B411971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-3,5,6-trichloropicolinate
CAS91867-42-4
Molecular FormulaC8H7Cl3N2O2
Molecular Weight269.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl
InChIInChI=1S/C8H7Cl3N2O2/c1-2-15-8(14)6-3(9)5(12)4(10)7(11)13-6/h2H2,1H3,(H2,12,13)
InChIKeyNXGNYAVXQNLQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Amino-3,5,6-trichloropicolinate Overview


Ethyl 4-amino-3,5,6-trichloropicolinate (CAS 91867-42-4), with a molecular formula of C₈H₇Cl₃N₂O₂ and a molecular weight of 269.51 g/mol, is the ethyl ester derivative of the well-known synthetic auxin herbicide picloram (4-amino-3,5,6-trichloropicolinic acid) [1]. It belongs to the picolinate class of herbicides, which function by mimicking natural plant hormones (auxins), leading to uncontrolled growth in susceptible broadleaf weeds [2]. This compound serves as a key intermediate or active ingredient in herbicide formulations, particularly for the control of annual and perennial broadleaf weeds in crops such as cereals, corn, and sugarcane, as well as for vegetation management in non-agricultural settings [2].

Why Picloram Esters Are Not Interchangeable


Within the picloram ester family, simple substitution based solely on the shared 4-amino-3,5,6-trichloropicolinate core is not scientifically sound. The ester moiety critically influences key physicochemical properties such as volatility, solubility, and hydrolytic stability, which in turn govern herbicide formulation, application method, and environmental fate [1][2]. For instance, vapor pressure—a primary driver of off-target movement via volatilization—varies dramatically among herbicide esters, with reported values at 25°C ranging from 2.5 × 10⁻⁴ mmHg for 2,4-D ethyl ester down to 1.9 × 10⁻⁷ mmHg for picloram isooctyl ester [1]. This four-order-of-magnitude difference underscores that even closely related esters can exhibit vastly different field behaviors, making generic substitution a high-risk procurement strategy without supporting comparative data.

Differentiation from Picloram Analogs


Vapor Pressure and Volatility Class

While direct vapor pressure data for ethyl 4-amino-3,5,6-trichloropicolinate was not identified in this search, its volatility can be inferred from its position within the picloram ester series. A 1980 study by Hamilton established a vapor pressure range for herbicide esters at 25°C from 2.5 × 10⁻⁴ mmHg (2,4-D ethyl ester) to 1.9 × 10⁻⁷ mmHg (picloram isooctyl ester) [1]. The ethyl ester of picloram is expected to exhibit a vapor pressure intermediate between the more volatile methyl ester and the less volatile isooctyl ester, consistent with the general trend of increasing molecular weight and decreasing vapor pressure with larger alkyl chains. This class-level inference positions the ethyl ester as a moderate-volatility option suitable for applications where some vapor activity is desired for weed control but excessive drift must be avoided.

Agrochemical formulation Volatilization risk assessment Herbicide application technology

Molecular Weight and Physical State vs. Parent Acid

Ethyl 4-amino-3,5,6-trichloropicolinate (MW = 269.51 g/mol) differs fundamentally from its parent acid, picloram (MW = 241.46 g/mol), in molecular weight and physical form [1][2]. Picloram is a colorless powder that decomposes at approximately 215°C without melting, whereas the ethyl ester is typically handled as a solid or as a solution in organic solvents [2]. This esterification increases lipophilicity, enhancing foliar penetration and altering solubility profiles, which are critical parameters for formulating effective emulsifiable concentrates or soluble liquids.

Formulation development Solubility optimization Herbicide pro-drug design

Herbicidal Spectrum and Crop Selectivity

As an ester of picloram, ethyl 4-amino-3,5,6-trichloropicolinate shares the characteristic dicot-selective herbicidal profile of the picolinate class. It effectively controls a broad spectrum of annual and perennial broadleaf weeds while exhibiting selectivity toward grass crops such as cereals, corn, and sugarcane [1]. This selectivity arises from differential auxin perception and metabolism between monocot (grass) and dicot (broadleaf) species. While direct comparative efficacy data against other picloram esters is lacking in the available search results, the ethyl ester is a recognized variant used for vegetation management in non-crop and utility areas [2].

Weed management Crop selectivity Auxin herbicide

Application Scenarios


EC Formulation for Broadleaf Control in Cereals

The ethyl ester's enhanced lipophilicity, relative to picloram acid salts, makes it a preferred candidate for emulsifiable concentrate (EC) formulations. These formulations are designed for foliar application in cereal crops (wheat, barley, corn) to control broadleaf weeds while maintaining grass crop safety, as supported by its established dicot-selectivity profile [1]. Formulators select this ester to achieve improved leaf penetration and rainfastness compared to water-soluble salt formulations.

Vegetation Management in Non-Crop Areas

This compound is indicated for use in non-agricultural settings, including industrial sites, roadsides, and utility rights-of-way, for the control of woody plants, brush, and broad-leaved weeds [2]. The moderate volatility inferred for the ethyl ester (class-level inference) can be advantageous in these scenarios, providing some vapor-phase activity to enhance weed control coverage while still mitigating the excessive drift risk associated with more volatile esters [3].

Synthesis of Novel Picolinate Analogs

As a well-characterized ethyl ester of the picloram core, this compound serves as a versatile starting material or intermediate in the synthesis of next-generation picolinate herbicides. Its structure allows for further derivatization at the 6-position or modification of the ester moiety to tune physicochemical and biological properties, as described in patents for 6-alkyl or alkenyl-4-aminopicolinates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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